molecular formula C10H21N B12879540 (R)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine

(R)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine

Cat. No.: B12879540
M. Wt: 155.28 g/mol
InChI Key: QMXBITFNOQOLMD-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry, with both ® and (S) configurations, contributes to its distinct biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the use of chiral amine-derived iridacycle complexes to catalyze the N-heterocyclization of primary amines with diols .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the continuous reaction of 1,4-butanediol and ammonia in a tube reactor under high pressure and temperature . This method ensures high yields and purity, making it suitable for large-scale production.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets ®-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine apart is its specific stereochemistry, which imparts unique biological and chemical properties. This makes it a valuable compound for studying enantioselective interactions and developing chiral drugs .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2R)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine

InChI

InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

QMXBITFNOQOLMD-VHSXEESVSA-N

Isomeric SMILES

CC[C@H](C)CN1CCC[C@H]1C

Canonical SMILES

CCC(C)CN1CCCC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.